8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
This compound belongs to the quinolinone-dioxino structural family, characterized by a fused [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural features include:
- 6-[(2-Methoxyphenyl)methyl] group: The ortho-methoxy substitution on the benzyl side chain may sterically hinder rotation, affecting conformational flexibility and intermolecular interactions .
- Dioxane ring: The 1,4-dioxane ring fused to the quinolinone system contributes to rigidity, which could improve target selectivity and reduce off-target effects .
The compound’s molecular formula is C28H25NO6 (calculated molecular weight: 471.5 g/mol), with a topological polar surface area (TPSA) of ~74.3 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-31-19-9-7-17(8-10-19)26(29)21-16-28(15-18-5-3-4-6-23(18)32-2)22-14-25-24(33-11-12-34-25)13-20(22)27(21)30/h3-10,13-14,16H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMXKOKVZEJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxino Ring: The dioxino ring can be introduced via a cyclization reaction, where a suitable diol reacts with the quinoline core under acidic conditions.
Substitution Reactions: The methoxybenzoyl and methoxyphenylmethyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription processes.
Modulating Receptor Activity: Binding to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Note: Values marked with * are estimated based on structural analogues.
Key Observations:
Substituent Position and Bioactivity: The target compound’s 2-methoxybenzyl group (ortho substitution) likely reduces metabolic oxidation compared to the 4-methoxybenzyl analogue (BA68021), which has a para-substituted electron-donating group . The 4-fluorophenyl analogue (ZINC2688239) exhibits higher lipophilicity (XLogP3 = 4.6 vs.
Core Modifications: The furoquinolinone derivative (CAS 1272756-30-5) replaces the dioxane ring with a furan system, reducing TPSA (66.3 vs. 74.3) and possibly improving oral bioavailability .
Computational and Spectral Data
- 13C NMR Shifts: reports quinolinone carbonyl signals at ~162 ppm for similar compounds, aligning with the target compound’s expected spectrum .
- Mass Spectrometry : The fluorophenyl analogue (ZINC2688239) shows a molecular ion peak at m/z 415.12, consistent with its lower molecular weight .
Biological Activity
The compound 8-(4-methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one , known by its CAS number 866810-93-7 , belongs to a class of compounds that exhibit significant biological activity, particularly in the context of cancer treatment. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C27H23NO6
- Molecular Weight : 457.482 g/mol
Structural Features
The compound features a dioxin ring fused with a quinoline moiety, which is characteristic of many biologically active compounds. Its structure allows for interactions with various biological targets, particularly in cancer cells.
The compound has been shown to interact with tubulin, the protein that forms microtubules. This interaction disrupts the dynamic process of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Such mechanisms are similar to those observed in FDA-approved antitubulin drugs .
Anticancer Efficacy
Recent studies have demonstrated that derivatives of similar structural classes exhibit potent anticancer activities. For instance:
- SMART Compounds : Research on related compounds (SMART-H and SMART-F) showed effective inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines including prostate (PC-3) and melanoma (A375) models .
- IC50 Values : The IC50 values for related compounds ranged from 2.0 to 5.1 μM across different cancerous cell lines, indicating strong cytotoxic potential .
Case Studies
- In Vivo Studies : In vivo efficacy studies using xenograft models have indicated that these compounds can significantly reduce tumor growth without causing noticeable neurotoxicity at therapeutic doses .
- Resistance Mechanisms : Notably, these compounds have been shown to overcome multidrug resistance (MDR), a common challenge in cancer therapy, by effectively inhibiting P-glycoprotein-mediated drug efflux .
Summary of Biological Activities
Safety Profile
While the compound is intended for research purposes only and not for therapeutic use, studies indicate a favorable safety profile at effective doses, with minimal neurotoxic effects observed during preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
